2-(3,4-dichlorophenoxy)-N-methylpropanamide

Descripción general

Descripción

2-(3,4-dichlorophenoxy)-N-methylpropanamide is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(3,4-dichlorophenoxy)-N-methylpropanamide, a compound derived from the phenoxyacetic acid family, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and therapeutic applications based on diverse research findings.

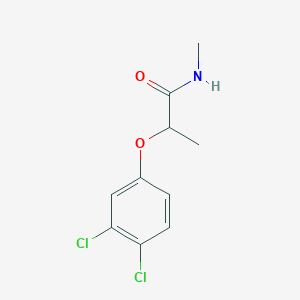

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₈Cl₂N O

- Molecular Weight : 219.07 g/mol

- IUPAC Name : this compound

This structure includes a dichlorophenyl moiety, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) have shown potent inhibitory effects against various cancer cell lines.

- Case Study : A study evaluated the anticancer activity of several phenoxyacetamide derivatives against human cancer cell lines. The compound demonstrated an IC₅₀ value of approximately 1.18 µM against HEPG2 liver cancer cells, outperforming standard treatments like staurosporine (IC₅₀ = 4.18 µM) .

Toxicity Profiles

The toxicity of this compound has been assessed in various non-target organisms.

- Findings : In studies involving Caenorhabditis elegans and Vibrio qinghaiensis, the metabolite 2,4-dichlorophenol (2,4-DCP), a breakdown product of 2,4-D, exhibited greater toxicity than its parent compound across all tested concentrations . This suggests that similar metabolites may pose ecological risks.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation.

- Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit key enzymes such as alkaline phosphatase (ALP) and protein phosphatases involved in cellular signaling pathways .

Research Findings Summary

| Study | Cell Line | IC₅₀ Value (µM) | Notes |

|---|---|---|---|

| Zhang et al. | HEPG2 | 1.18 ± 0.14 | Compared to staurosporine |

| NCI Study | Multiple Cancer Types | Varies | Broad-spectrum activity against various cancers |

| C. elegans Toxicity | - | pLC₅₀ = 3.379 at 12h | Higher toxicity than 2,4-D |

Aplicaciones Científicas De Investigación

Herbicidal Applications

2-(3,4-dichlorophenoxy)-N-methylpropanamide is primarily recognized for its role in herbicide formulations. It is closely related to 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely used herbicides globally. The compound functions as a selective post-emergence herbicide targeting broadleaf weeds while sparing monocots such as grasses.

Use Cases

- Agricultural Crops : Used extensively in crops like wheat, corn, and sorghum for weed control.

- Turf Management : Effective in residential and commercial lawns for eliminating broadleaf weeds without harming grass.

- Forestry : Employed in managing unwanted vegetation along roadsides and in forest plantations .

Biological Research Applications

In addition to its agricultural uses, this compound serves as a valuable tool in biological research.

Synthetic Auxin Analogue

As a synthetic auxin analogue, it is utilized in plant biology studies to understand growth regulation and developmental processes. Researchers employ this compound to:

- Investigate the effects of auxin on plant morphology.

- Study plant responses to environmental stimuli.

- Explore genetic modifications in plants that enhance growth characteristics .

Toxicological Studies

The compound's structural similarities to other chlorinated phenoxy compounds necessitate thorough toxicological assessments. Studies have indicated that while it is effective as a herbicide, there are concerns regarding its environmental persistence and potential health impacts.

Health Risks

Toxicological profiles indicate that exposure can lead to various health risks, including:

- Acute toxicity effects depending on dosage.

- Potential long-term ecological impacts on non-target species .

Case Studies and Research Findings

Several studies have documented the effectiveness and implications of using this compound:

Propiedades

IUPAC Name |

2-(3,4-dichlorophenoxy)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(10(14)13-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXIMJYWZFQLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.